6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Overview
Description
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 6th position and a carboxylic acid group at the 8th position
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to undergo direct functionalization, which is considered one of the most efficient strategies for the construction of these derivatives .
Biochemical Pathways
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been associated with significant activity against mdr-tb and xdr-tb , suggesting that they may interact with the biochemical pathways related to these conditions.
Pharmacokinetics
The compound is a solid at room temperature , which might influence its bioavailability.
Result of Action
Given the significant activity of imidazo[1,2-a]pyridine derivatives against mdr-tb and xdr-tb , it can be inferred that the compound may have a substantial impact on the cellular processes of these bacteria.
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but may degrade under others, leading to a decrease in its efficacy. In vivo studies have also highlighted the potential long-term effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can influence metabolic flux and alter metabolite levels within cells. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes and isocyanides to form the imidazo[1,2-a]pyridine core.
Oxidative Coupling: This method employs oxidizing agents to couple the imidazo[1,2-a]pyridine with iodine sources.
Tandem Reactions: These involve multiple sequential reactions in a single process to form the desired product.
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as:
Batch Processing: This involves the stepwise addition of reagents and isolation of intermediates.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Types of Reactions:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the iodine atom.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidative coupling.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substituted Derivatives: Products formed by substituting the iodine atom with other functional groups.
Oxidized Products: Compounds with additional oxygen functionalities.
Scientific Research Applications
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: Its unique electronic properties make it useful in the development of novel materials.
Comparison with Similar Compounds
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.
8-Aminoimidazo[1,2-a]pyridine: Features an amino group instead of iodine.
Uniqueness: 6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to the specific positioning of the iodine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKUSDDWEPBDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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